Organoleptic Fingerprint: Nutty-Cranberry vs. Strawberry vs. Cheesy Odor Profiles Across Methyl-Pentenoic Acid Isomers
At standard evaluation concentration, 2-methyl-3-pentenoic acid (37674-63-8) displays a nutty, cranberry-hazelnut odor (1% in ethanol), whereas 2-methyl-2-pentenoic acid (3142-72-1) provides a fruity-strawberry primary scent with a woody undertone, and 2-methyl-4-pentenoic acid (1575-74-2) yields a cheesy-fruity odor at 10% in propylene glycol [1][2]. These are categorical odor-type differences, not subtle nuance variations, enabling unambiguous selection for target flavor profiles.
| Evidence Dimension | Odor type / primary organoleptic character |
|---|---|
| Target Compound Data | Nutty, cranberry, hazelnut (at 1.00% in ethyl alcohol) |
| Comparator Or Baseline | 2-Methyl-2-pentenoic acid: Fruity, strawberry, woody (at 10.00% in dipropylene glycol); 2-Methyl-4-pentenoic acid: Cheesy, fruity (at 10.00% in propylene glycol) |
| Quantified Difference | Categorical divergence: nutty-berry vs. strawberry-fruity vs. cheesy-dairy |
| Conditions | Odor evaluation at stated dilutions in specified solvents; vendor and database consensus |
Why This Matters
Formulators seeking a nutty, cranberry or hazelnut top-note must select the Δ³ isomer; the Δ² and Δ⁴ isomers cannot deliver this profile and substituting them would produce a fundamentally different sensory outcome.
- [1] Fragrance Conservatory. 2-Methyl-2-pentenoic acid: Primary scent Fruity, Secondary scent Strawberry. https://fragranceconservatory.com/ingredient/2-methyl-2-pentenoic-acid View Source
- [2] FlavScents. 2-methyl-4-pentenoic acid: Odor Type cheesy, Odor Description at 10.00% in propylene glycol: fruity cheese. https://flavscents.com/library/material/49379cc530f/a View Source
